molecular formula C26H26N4O2 B1418226 MEK inhibitor CAS No. 334951-92-7

MEK inhibitor

Número de catálogo B1418226
Número CAS: 334951-92-7
Peso molecular: 426.5 g/mol
Clave InChI: UPICVLXBXZXYIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MEK inhibitors are molecules that inhibit the mitogen-activated protein kinase, which can be used to affect the MAPK/ERK pathway that is usually overactive in some severe cancers . Among them, CI-1040 is an orally active and selective MEK inhibitor targeting the non-ATP site of the kinase .


Synthesis Analysis

The Biology and Clinical Development of MEK Inhibitors for Cancer and Current Development Status of MEK Inhibitors provide insights into the synthesis of MEK inhibitors. The MAPK/ERK pathway is dysregulated in more than 30% of cancers, predominately by mutations in RAS and BRAF proteins, and MEK serves as a potential downstream target for both of these . The biology of MEK inhibition is complex, as the molecule is differentially regulated by upstream RAS or RAF .


Molecular Structure Analysis

MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . To date, 4 MEK inhibitors i.e., trametinib, cobimetinib, selumetinib, and binimetinib have been approved by the FDA and several are under clinical trials .


Chemical Reactions Analysis

MEK inhibitors inhibit the kinase function of the protein by inducing conformational changes that limit the movement of the activation loop in which the kinase is activated .


Physical And Chemical Properties Analysis

Different MEK inhibitors, possessing specific physicochemical properties and bioactivity characteristics, may provide different options for patients seeking treatment for cancer .

Aplicaciones Científicas De Investigación

1. Combating Pediatric Cancers

MEK inhibitors have shown promise in treating pediatric patients with neurofibromatosis, low-grade glioma, and astrocytoma. Research indicates that MEK inhibitors may exhibit a unique side effect profile in this population, affecting interleukin (IL)-6 production and muscle wasting, which could contribute to weight gain in these patients (Rush et al., 2023).

2. Overcoming Drug Resistance in Uveal Melanoma

The clinical application of MEK inhibitors in uveal melanoma is limited due to rapid resistance development. A study identified the pan-HDAC inhibitor panobinostat as a strategy to limit MEK inhibitor resistance. This combination demonstrated efficacy in in vivo models of uveal melanoma, suggesting a novel approach to combat resistance to MEK inhibitors in this cancer type (Faião-Flores et al., 2019).

3. Immunomodulatory Effects in Cancer Treatment

MEK inhibitors are being explored for their immunomodulatory effects. They have the potential to reprogram the tumor microenvironment and augment anti-tumor immunity, making them attractive for combination with systemic immunotherapies. However, clinical studies combining MEK inhibition with immunotherapy have shown mixed results, highlighting the need for further research (Dennison et al., 2021).

4. Enhancing Anti-Tumor Immunity

Studies have shown that MEK inhibition can reduce regulatory B cells (Bregs) while preserving anti-tumor B cell function. This leads to improved T cell infiltration and enhances the response to anti-PD1 immunotherapy, indicating a role for MEK inhibitors in potentiation of anti-tumor T cell immunity (Yarchoan et al., 2019).

5. Tackling Neurofibromatosis Type 1-Associated Tumors

MEK inhibitors have demonstrated benefits for patients with neurofibromatosis type 1 (NF1)-associated tumors, particularly progressive low-grade gliomas and plexiform neurofibromas. This highlights the potential of MEK inhibitors as an effective medical therapy for NF1-related tumors (Klesse et al., 2020).

6. Overcoming Brain Cancer Resistance

Research into the brain pharmacokinetics and pharmacodynamics of MEK inhibitors shows their promise in overcoming the blood-brain barrier, a major impediment in treating brain cancers like glioblastoma. This could lead to more effective treatments for intracranial malignancies (de Gooijer et al., 2018).

7. Targeting Colorectal Cancer Cells

MEK inhibitors, in combination with chemotherapeutic agents like oxaliplatin and 5-fluorouracil, have shown improved therapeutic effects in colorectal cancer cells with MEK1 mutations. This suggests a potential role for MEK inhibitors in enhancing the efficacy of existing cancer treatments (Jing et al., 2018).

8. Treating Non-Small-Cell Lung Cancer

MEK inhibitors are being developed for the treatment of non-small-cell lung cancer (NSCLC), with several clinical trials underway. These inhibitors target the MAPK pathway, which is key in NSCLC pathogenesis, suggesting a new avenue for NSCLC treatment (Kim & Giaccone, 2018).

Safety And Hazards

MEK inhibitors can cause cardiac (heart) toxicity, eye toxicity including retinal detachment or blockage of the retinal vein, intestinal blockage, blood clots, and lung toxicity including pneumonia and pneumonitis . Depending on the type and severity of side effects that are experienced, some individuals need to reduce dosage of medication or stop treatment completely .

Direcciones Futuras

The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . Several other MEK inhibitors have demonstrated interesting activity as single agents as well as in combination with other cancer therapies . The role of MEK in cancer and the mechanism of action of MEK inhibitors is reviewed . Furthermore, MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . Finally, next steps in the development of MEK inhibitors are considered .

Propiedades

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPICVLXBXZXYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634604
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEK inhibitor

CAS RN

334951-92-7
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MEK inhibitor
Reactant of Route 2
Reactant of Route 2
MEK inhibitor
Reactant of Route 3
MEK inhibitor
Reactant of Route 4
Reactant of Route 4
MEK inhibitor
Reactant of Route 5
MEK inhibitor
Reactant of Route 6
MEK inhibitor

Citations

For This Compound
95,900
Citations
I Lugowska, H Koseła-Paterczyk, K Kozak… - OncoTargets and …, 2015 - Taylor & Francis
… pharmacokinetics, and pharmacodynamics of the MEK inhibitor trametinib in subjects with solid … Citation17 In a Phase I study of the MEK inhibitor trametinib in combination with the AKT …
Number of citations: 167 www.tandfonline.com
E Kun, YTM Tsang, CW Ng, DM Gershenson… - Cancer treatment …, 2021 - Elsevier
… Novel mechanisms of adaptive resistance to MEK inhibitor have been discovered in different … Combination clinical trials are being developed to overcome MEK inhibitor resistance. …
Number of citations: 89 www.sciencedirect.com
CD Britten - Cancer chemotherapy and pharmacology, 2013 - Springer
… The emerging clinical profile of PI3K and MEK inhibitor … suggest that BRAF and MEK inhibitor combinations may be capable … In addition, the combination of a MEK inhibitor with a BRAF …
Number of citations: 246 link.springer.com
J Jing, J Greshock, JD Holbrook, A Gilmartin… - Molecular cancer …, 2012 - AACR
… be responsive to MEK inhibitor would … of MEK inhibitor sensitivity. Of special interest is the fact that presence or absence of DUSP6 expression seems to be associated with MEK inhibitor …
Number of citations: 140 aacrjournals.org
JR Infante, LA Fecher, GS Falchook… - The lancet …, 2012 - thelancet.com
… for reduction of left-ventricular ejection fraction in relation to MEK inhibition is unknown, but because cardiac toxic effects have been reported elsewhere for another MEK inhibitor, …
Number of citations: 561 www.thelancet.com
GS Falchook, KD Lewis, JR Infante, MS Gordon… - The lancet …, 2012 - thelancet.com
… MEK inhibitor trametinib in patients with melanoma. … a MEK inhibitor with a BRAF inhibitor seems to reduce the frequency of BRAF inhibitor-induced skin lesions and MEK inhibitor-…
Number of citations: 581 www.thelancet.com
V Subbiah, C Baik, JM Kirkwood - Trends in cancer, 2020 - cell.com
… BRAF and MEK inhibitor combinations have been approved for use in various cancers by the US FDA. We review the clinical data for various BRAF plus MEK combination regimens in …
Number of citations: 186 www.cell.com
M Banks, K Crowell, A Proctor, BC Jensen - Cardiovascular toxicology, 2017 - Springer
… The MEK inhibitor trametinib was approved in 2013 for the treatment of unresectable or … Early clinical experience with the MEK inhibitor trametinib suggests that its clinical efficacy may …
Number of citations: 68 link.springer.com
Y Zhao, AA Adjei - Nature reviews Clinical oncology, 2014 - nature.com
… Since 2000, when the first phase I study of a MEK inhibitor (CI-1040) was carried out by LoRusso and colleagues, 34 numerous clinical studies have been conducted to evaluate …
Number of citations: 427 www.nature.com
M Dumble, MC Crouthamel, SY Zhang, M Schaber… - PloS one, 2014 - journals.plos.org
… Combination of AKT inhibitor with a MEK inhibitor, GSK1120212, resulted in increased efficacy … of these AKT inhibitors for clinical use alone and in combination with a MEK inhibitor. …
Number of citations: 141 journals.plos.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.